![molecular formula C10H10 B577146 (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene CAS No. 15120-65-7](/img/structure/B577146.png)
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z,6Z)-bicyclo[620]deca-1(8),2,4,6-tetraene is an organic compound with the molecular formula C10H10 It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to an eight-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This precursor is then subjected to ultraviolet irradiation to produce a tricyclo decadiendione. The tricyclo decadiendione is subsequently reduced to a diol using lithium aluminium hydride. The cis isomer of the diol is then converted to a tetraene by adding bromide or mesylate and stripping it with potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the synthetic routes described above can be scaled up for larger-scale production if needed.
Análisis De Reacciones Químicas
Types of Reactions: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with oxygen in the air, leading to the formation of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as oxygen and reducing agents like lithium aluminium hydride. Reaction conditions often involve heating and the use of solvents like benzene .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxygenated derivatives, while reduction reactions typically yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties of bicyclic systems and their reactivity. Additionally, it can be used as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of different products depending on the reaction conditions. The specific molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds:
- Bicyclo[6.2.0]decapentaene
- Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
Uniqueness: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene is unique due to its specific bicyclic structure, which includes a four-membered ring fused to an eight-membered ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Bicyclo[6.2.0]decapentaene has a different arrangement of double bonds and ring sizes, leading to variations in its chemical behavior .
Propiedades
Número CAS |
15120-65-7 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 |
Nombre IUPAC |
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6H,7-8H2/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
Clave InChI |
SGBQKAAFUHNZBF-JRYKUCHZSA-N |
SMILES |
C1CC2=C1C=CC=CC=C2 |
Sinónimos |
Bicyclo[6.2.0]deca-1,3,5,7-tetrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)
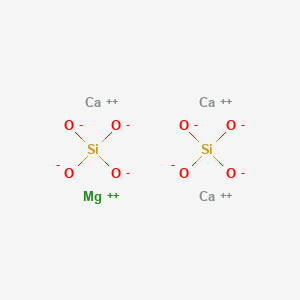
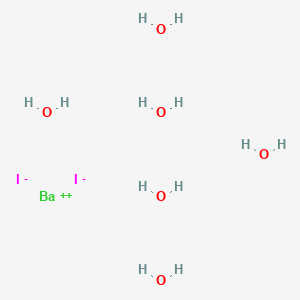
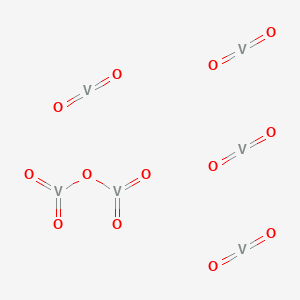
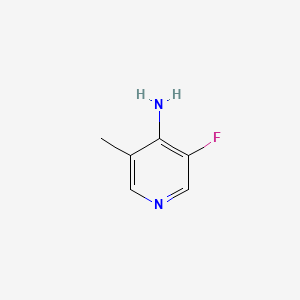
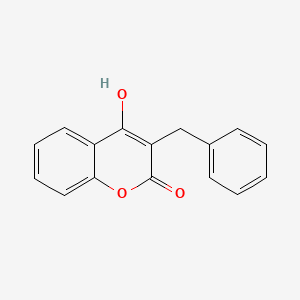
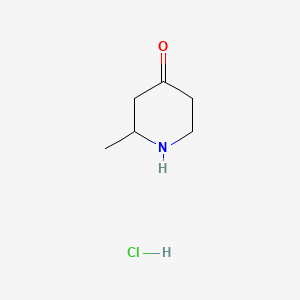

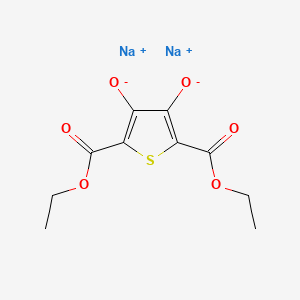
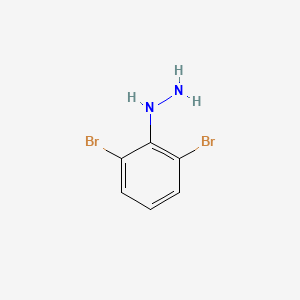
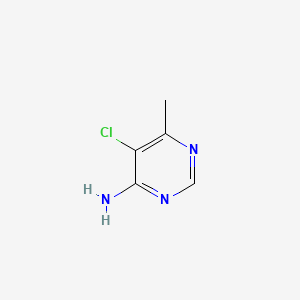
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
